Pramipexole impurity 38-d3

LC-MS/MS Bioanalysis Pharmacokinetics

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole (CAS 1217680-69-7) is a deuterated benzothiazole derivative that functions as a stable isotope-labeled (SIL) internal standard for the LC-MS/MS quantification of pramipexole-related species. The compound is also designated as Pramipexole Impurity 38-d3 and represents the deuterium-labeled (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.

Molecular Formula C10H15N3OS
Molecular Weight 228.33 g/mol
Cat. No. B564765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramipexole impurity 38-d3
Synonyms(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)propionamide-d3; 
Molecular FormulaC10H15N3OS
Molecular Weight228.33 g/mol
Structural Identifiers
InChIInChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1/i1D3
InChIKeyVVPFOYOFGUBZRY-IVAVZGRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole: Procurement-Ready Profile for the Deuterated Pramipexole Propionamide Internal Standard


(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole (CAS 1217680-69-7) is a deuterated benzothiazole derivative that functions as a stable isotope-labeled (SIL) internal standard for the LC-MS/MS quantification of pramipexole-related species. The compound is also designated as Pramipexole Impurity 38-d3 and represents the deuterium-labeled (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide . The non-deuterated parent compound (CAS 106006-84-2) is recognized as Pramipexole EP Impurity E, a key intermediate in pramipexole synthesis [1]. The target compound incorporates three deuterium atoms in the propionamide moiety, yielding a molecular weight of 228.33 Da, a +3 Da mass shift relative to the unlabeled species (225.31 Da) that enables unambiguous mass spectrometric discrimination .

Why (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole Cannot Be Replaced with Unlabeled or Structural Analog Internal Standards


Substituting the deuterated (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole with unlabeled pramipexole propionamide (CAS 106006-84-2) or structurally dissimilar internal standards introduces quantifiable analytical error. Direct calibration using unlabeled internal standards in complex biological matrices yields accuracy deviations exceeding 60% and relative standard deviations (RSDs) above 50% due to differential matrix effects, whereas normalization to a deuterated SIL internal standard reduces accuracy deviation to within 25% and RSD below 20% [1]. Furthermore, deuterium-labeled standards with mass differences of three or more units are required for small-molecule LC-MS/MS to prevent spectral overlap and ensure reliable multiple reaction monitoring (MRM) transitions . Structural analogs lacking isotopic labeling fail to co-elute with the analyte under identical chromatographic conditions, precluding effective compensation for ion suppression or enhancement events that vary across the elution profile [2].

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole: Quantitative Differentiation Evidence vs. Comparators


Mass Spectrometric Discrimination: +3 Da Shift Enables Unambiguous MRM Quantification vs. Unlabeled Pramipexole Propionamide

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole exhibits a +3 Da molecular weight shift (228.33 Da) relative to unlabeled pramipexole propionamide (225.31 Da), providing a mass difference sufficient for baseline-resolved MRM transitions without isotopic spectral overlap [1]. For small-molecule LC-MS/MS quantification, a minimum mass difference of three mass units is required to prevent interference between the analyte and internal standard signals, a threshold met by this d3-labeled compound but not by unlabeled structural analogs .

LC-MS/MS Bioanalysis Pharmacokinetics

Enantiomeric Specificity: (R)-Configuration Differentiates from (S)-Pramipexole Propionamide in Chiral Analytical Workflows

The target compound bears the (R)-configuration, distinguishing it from the (S)-enantiomer of pramipexole propionamide (Pramipexole EP Impurity E, CAS 106006-84-2) which is the predominant synthetic intermediate in pramipexole manufacturing [1]. The non-deuterated (S)-enantiomer exhibits a melting point of 179-181°C and appears as an off-white solid [2]. This stereochemical distinction enables the target compound to serve as an internal standard for chiral purity assessments of (R)-pramipexole-related species without interference from the (S)-enantiomer present as the major synthetic intermediate.

Chiral separation Enantiomeric purity Pharmaceutical impurity profiling

Analytical Precision Improvement: Deuterated Internal Standard Normalization Reduces RSD from >50% to <20% Across Complex Matrices

In a systematic evaluation of deuterated internal standards across multiple complex biological matrices (cannabis oil, gummy bear, flower, topical cream), direct calibration based on analyte peak areas without internal standard normalization yielded RSDs exceeding 50% and accuracy deviations over 60%. When analyte responses were normalized to their corresponding deuterated internal standards, accuracy improved to within 25% and RSDs dropped below 20% for all 64 analytes tested [1]. Deuterated SIL internal standards are recognized as the first-choice approach for LC-MS/MS bioanalysis due to their near-identical chromatographic behavior and ionization characteristics relative to the target analyte, enabling effective compensation for matrix-induced suppression [2].

Matrix effects Ion suppression Method validation

Matrix Effect Compensation: Deuterated IS Co-Elution Mitigates Ion Suppression vs. Non-Co-Eluting Structural Analogs

Deuterated internal standards such as (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole co-elute with the target analyte under reverse-phase LC conditions, ensuring that both compounds experience identical matrix-induced ion suppression or enhancement events throughout the chromatographic elution window. In contrast, structural analog internal standards that elute at different retention times fail to compensate for matrix effects that vary temporally across the gradient [1]. Post-column infusion studies demonstrate that deuterated ISs experience ion suppression profiles nearly identical to the analyte, whereas non-deuterated SIL-ISs (e.g., 13C/15N-labeled compounds) may exhibit differential behavior [2].

Ion suppression Electrospray ionization Matrix effects

Optimal Application Scenarios for Procuring (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole


LC-MS/MS Quantification of Pramipexole Propionamide in Pharmacokinetic Studies

This d3-labeled compound serves as the optimal SIL internal standard for quantifying pramipexole propionamide (CAS 106006-84-2) in plasma, urine, or tissue homogenates. The +3 Da mass shift enables baseline-resolved MRM transitions without isotopic interference, while the deuterated structure ensures near-identical extraction recovery and ionization efficiency, reducing matrix effect-induced quantification bias as demonstrated in class-level studies where deuterated ISs improved accuracy to within 25% deviation .

Chiral Purity Assessment of (R)-Pramipexole Synthetic Intermediates

The (R)-configuration of this deuterated compound makes it uniquely suited for chiral purity analysis of (R)-pramipexole-related species, providing stereochemical orthogonality relative to the (S)-enantiomer (Pramipexole EP Impurity E) that dominates commercial pramipexole manufacturing . In methods employing chiral stationary phases, this d3-labeled (R)-enantiomer serves as an internal standard that does not co-elute with or interfere with quantification of the (S)-configured synthetic intermediate.

Stability-Indicating Method Development for Pramipexole Drug Products

As the deuterated analog of a known pramipexole degradation impurity, this compound is valuable for stability-indicating LC-MS/MS method development and validation. The deuterated label provides a stable internal reference that compensates for matrix variability across forced degradation samples, formulation excipients, and extended-release tablet matrices . This application aligns with ICH Q2(R1) validation requirements for impurity quantification in pharmaceutical development.

Reference Standard for Pharmacopeial Impurity Profiling

The compound is designated as Pramipexole Impurity 38-d3, corresponding to the deuterated form of a pramipexole-related substance. As an isotopically labeled reference material, it supports the development and validation of compendial methods for impurity quantification in pramipexole drug substance and drug product per USP and EP monographs, providing traceable mass spectrometric identification that unlabeled impurity standards cannot offer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pramipexole impurity 38-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.